

Application Notes and Protocols for CENPB Human Pre-designed siRNA Set A

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Compound of Interest

CENPB Human Pre-designed
siRNA Set A

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Centromere Protein B (CENPB) is a highly conserved DNA-binding protein essential for the formation and function of centromeres.[1][2] It specifically recognizes and binds to a 17-bp sequence known as the CENP-B box within the alpha-satellite DNA of centromeres.[1][2][3] CENPB is implicated in organizing centromeric satellite DNA into higher-order structures, which is a critical step for kinetochore assembly and proper chromosome segregation during cell division.[4][5] Dysregulation of CENPB has been associated with various cancers, including breast, lung, and hepatocellular carcinoma, making it a protein of significant interest in cancer research and drug development.[5] This document provides a detailed protocol for using a predesigned siRNA set to effectively silence the human CENPB gene, enabling the study of its functional roles.

Principle of RNA Interference (RNAi)

RNA interference is a natural cellular mechanism for silencing gene expression. It is initiated by short interfering RNA (siRNA), which are 21-23 nucleotide double-stranded RNA fragments. When introduced into a cell, synthetic siRNAs are incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides the complex to the target messenger RNA (mRNA) with a complementary sequence. This leads



to the cleavage and subsequent degradation of the target mRNA, resulting in the "knockdown" or silencing of the corresponding gene.

Experimental Protocols

This section outlines a comprehensive protocol for CENPB gene silencing using a predesigned siRNA set. Optimization may be required depending on the specific cell line and experimental conditions.[6]

- 1. Materials and Reagents
- **CENPB Human Pre-designed siRNA Set A** (Target-specific siRNAs)
- Negative Control siRNA (scrambled sequence)
- Positive Control siRNA (e.g., targeting a housekeeping gene like GAPDH)
- Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)
- Cell Culture Medium (e.g., DMEM, MEM)
- Fetal Bovine Serum (FBS)
- Antibiotic-free cell culture medium
- Serum-free medium for complex formation (e.g., Opti-MEM™)
- RNase-free water, pipette tips, and microcentrifuge tubes
- Cell line of interest (e.g., HeLa, HEK293, HT1080)[7][8][9][10][11]
- Reagents for downstream analysis (qPCR or Western Blotting)
- 2. Cell Culture and Plating
- Culture cells in the appropriate complete growth medium supplemented with FBS and antibiotics.
- Ensure cells are healthy, actively dividing, and free from contamination.



- The day before transfection, seed the cells in antibiotic-free medium into 6-well or 24-well plates.[7][12]
- Plate the cells at a density that will result in 30-50% confluency at the time of transfection. [11][13][14] For a 6-well plate, this is typically 1-2.5 x 10^5 cells per well.
- 3. siRNA Transfection Protocol (Reverse Transfection)

This protocol is optimized for a single well of a 6-well plate. Adjust volumes accordingly for other plate formats.

- Prepare siRNA-Lipid Complexes:
 - Solution A: In an RNase-free tube, dilute 20 pmol of CENPB siRNA (or control siRNA) into serum-free medium to a final volume of 100 μL.[10][12] Mix gently.
 - Solution B: In a separate RNase-free tube, dilute 5 μL of Lipofectamine™ RNAiMAX into serum-free medium to a final volume of 100 μL.[10] Mix gently and incubate for 5 minutes at room temperature.
 - Combine Solution A and Solution B. Mix gently by pipetting and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[10][12]
- Transfect Cells:
 - During the complex incubation, aspirate the media from the cells and wash once with serum-free medium.
 - $\circ~$ Add 800 μL of antibiotic-free complete growth medium to the tube containing the siRNA-lipid complexes.
 - Aspirate the wash medium from the cells and add the 1 mL of the siRNA-lipid complex mixture to the well.
 - Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
- 4. Validation of CENPB Knockdown



The efficiency of gene silencing should be assessed at both the mRNA and protein levels.

4.1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis

This is the most sensitive method to quantify changes in mRNA levels post-transfection.[15]

- RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a suitable method like TRIzol or a commercial kit.[10]
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[10]
- qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for CENPB and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[10][15]
- Data Analysis: Calculate the relative expression of CENPB mRNA using the ΔΔCt method. A significant reduction in CENPB mRNA in siRNA-treated cells compared to the negative control indicates successful knockdown.
- 4.2. Western Blotting for Protein Level Analysis

This method confirms that the reduction in mRNA has translated to a decrease in protein expression.

- Protein Lysate Preparation: At 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDSpolyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with a primary antibody specific for CENPB overnight at 4°C.



- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[9]

Data Presentation

Table 1: Representative Quantitative Data for CENPB Knockdown Efficiency

Analysis Method	Target	Time Post- Transfection	Knockdown Efficiency (%)
qRT-PCR	CENPB mRNA	48 hours	~85%
Western Blot	CENPB Protein	72 hours	~75%

Note: These are representative values. Actual efficiency may vary based on cell type, transfection efficiency, and other experimental factors.

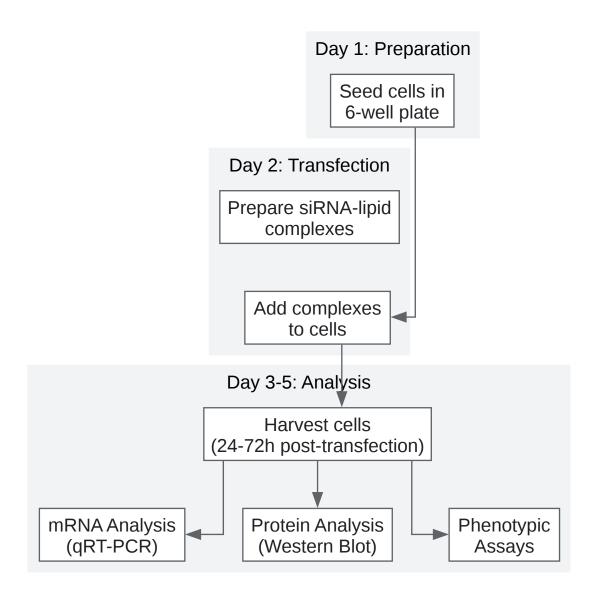
Table 2: Example of Phenotypic Outcomes Post-CENPB Knockdown

Phenotypic Assay	Observation in CENPB Knockdown Cells	Reference
Chromosome Segregation	Increased frequency of lagging chromosomes and micronuclei formation.	[8]
Centromeric Cohesion	Strengthened centromeric cohesion.	[9]
Centromeric Transcription	Increased transcription of alpha-satellite repeats.	[9][10]
Cell Proliferation	May be altered depending on the cancer cell line context.	[5]



Visualizations

Diagram 1: General siRNA Experimental Workflow

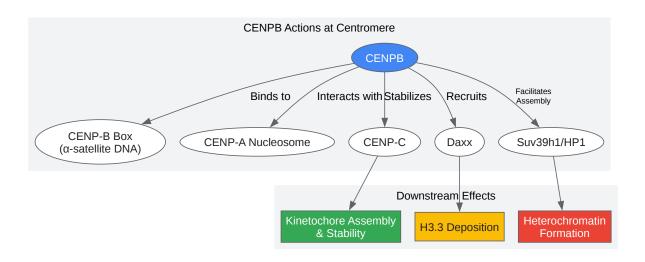


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Caption: A generalized workflow for a CENPB siRNA experiment.

Diagram 2: CENPB's Role in Centromere Chromatin Regulation





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References

- 1. GeneCards Commercial Trial LifeMap Sciences [lifemapsc.com]
- 2. Centromere protein B Wikipedia [en.wikipedia.org]
- 3. The cenpB gene is not essential in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]







- 6. Guidelines for RNA Transfection | Thermo Fisher Scientific US [thermofisher.com]
- 7. Protocol specific for CENPB RNAi (H00001059-R01): Novus Biologicals [novusbio.com]
- 8. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. researchgate.net [researchgate.net]
- 14. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing
 PMC [pmc.ncbi.nlm.nih.gov]
- 15. siRNA-induced Gene Silencing | Thermo Fisher Scientific US [thermofisher.com]
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